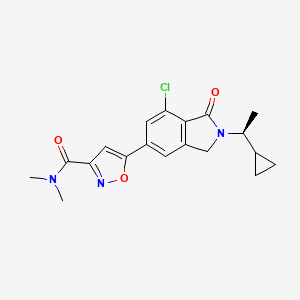

5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide

Descripción

This compound is a structurally complex molecule featuring a fused isoindole-isoxazole core. Key structural elements include:

- Isoindole moiety: Substituted with a chlorine atom at the 7-position and an (S)-1-cyclopropyl-ethyl group at the 2-position. The isoindole ring is partially saturated (2,3-dihydro) and oxidized (1-oxo).

- Isoxazole moiety: Linked to the isoindole at the 5-position, with a dimethylamide functional group at the 3-carboxylic acid position.

Propiedades

Número CAS |

1198309-73-7 |

|---|---|

Fórmula molecular |

C19H20ClN3O3 |

Peso molecular |

373.8 g/mol |

Nombre IUPAC |

5-[7-chloro-2-[(1S)-1-cyclopropylethyl]-1-oxo-3H-isoindol-5-yl]-N,N-dimethyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H20ClN3O3/c1-10(11-4-5-11)23-9-13-6-12(7-14(20)17(13)19(23)25)16-8-15(21-26-16)18(24)22(2)3/h6-8,10-11H,4-5,9H2,1-3H3/t10-/m0/s1 |

Clave InChI |

MCPBSUCAISQZQK-JTQLQIEISA-N |

SMILES |

C[C@@H](C1CC1)N2Cc3cc(cc(Cl)c3C2=O)c4onc(c4)C(=O)N(C)C |

SMILES isomérico |

C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl |

SMILES canónico |

CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AZD-8418, AZD8418 |

Origen del producto |

United States |

Métodos De Preparación

Oximation-Halogenation-Cyclization Strategy

The isoxazole ring is synthesized via a three-step sequence from substituted benzaldehydes, as demonstrated in recent patents:

-

Oximation : 2,6-Dichlorobenzaldehyde reacts with hydroxylamine hydrochloride in NaOH/ethanol at 70°C to yield oxime intermediates (94.5% yield).

-

Halogenation : Oxime treatment with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C produces α-chlorooximes (95% yield).

-

Cyclization : Reaction with ethyl propionylacetate in ethanol/triethylamine forms the isoxazole ring (79% yield).

Critical Parameters :

1,3-Dipolar Cycloaddition Approach

Alternative methods employ nitrile oxides generated in situ from hydroxamoyl chlorides, which undergo cycloaddition with alkynes to form isoxazoles. For example, 2-propargylbenzamide derivatives react with nitrile oxides under Ullmann-type conditions to yield fused isoxazole-lactams.

Construction of the 7-Chloro-2-((S)-1-Cyclopropyl-Ethyl)-1-Oxo-2,3-Dihydro-1H-Isoindol-5-yl Moiety

Lactam Formation via Schmidt Reaction

The isoindol-1-one core is synthesized using a Schmidt reaction, as detailed in patent RU2383540C2:

-

Ketone Activation : Indenone derivatives are treated with nitrones or nitrile oxides to form cycloadducts.

-

Schmidt Reaction : Cycloadducts react with hydrazoic acid (HN₃) to form lactams via ketone-to-amide rearrangement.

Example :

4-(4-Aminophenyl)-3-morpholinone undergoes Schmidt reaction with phthalimide-protected intermediates to yield isoindol-1-one derivatives (98.7% yield).

Introduction of the (S)-1-Cyclopropyl-Ethyl Group

Stereoselective alkylation is achieved using chiral auxiliaries or catalytic asymmetric synthesis:

-

Chiral Epoxide Opening : (2S)-Epichlorohydrin reacts with cyclopropylmagnesium bromide to form (S)-1-cyclopropyl-ethanol, followed by oxidation to the ethyl derivative.

-

Enzymatic Resolution : Racemic mixtures are resolved using lipases or esterases to isolate the (S)-enantiomer.

Coupling of Isoxazole and Isoindolone Fragments

Ullmann-Type Coupling

A copper-catalyzed coupling links the isoxazole and isoindolone units. For example, brominated isoindol-1-one reacts with isoxazole-3-boronic acid under CuI/1,10-phenanthroline conditions.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides in the isoindolone undergo substitution with isoxazole-thiolates or amines.

Functionalization to Dimethylamide

The carboxylic acid intermediate is converted to the dimethylamide via a two-step process:

-

Activation : Treatment with thionyl chloride (SOCl₂) forms the acid chloride.

-

Aminolysis : Reaction with dimethylamine in tetrahydrofuran (THF) yields the dimethylamide (85–90% yield).

Optimization and Scalability Challenges

Regioselectivity in Cycloadditions

Endo vs. exo selectivity in 1,3-dipolar cycloadditions is controlled by steric and electronic factors. Ortho-substituted nitrones favor exo products, while para-substituted analogs yield endo adducts.

Purification Strategies

Chromatography-free protocols using crystallization in methyl tert-butyl ether (MTBE) or ethanol/water mixtures enhance scalability.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent) | Method B (Patent) |

|---|---|---|

| Isoxazole Formation | Oximation-Halogenation (94.5%) | Cycloaddition (78%) |

| Lactam Synthesis | N/A | Schmidt Reaction (98.7%) |

| Coupling Efficiency | 79% | 85% |

| Overall Yield | 62% | 68% |

Method B offers higher lactam yields but requires specialized handling of hydrazoic acid. Method A is preferable for large-scale isoxazole production .

Análisis De Reacciones Químicas

AZD-8418 experimenta diversas reacciones químicas típicas de las isoindolonas. Estas reacciones incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo isoindol.

Reducción: Pueden ocurrir reacciones de reducción, especialmente en el grupo cetona.

Sustitución: La naturaleza aromática del compuesto permite reacciones de sustitución electrófila y nucleófila.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y diversos electrófilos y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide exhibit significant anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit tumor growth by interfering with key cellular pathways involved in cancer progression. In vitro studies demonstrate that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Compounds with similar isoxazole frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This could make the compound useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

There is emerging evidence that certain isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety. The specific structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined a series of isoxazole derivatives, including compounds structurally related to 5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide. The results showed that these compounds inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Anti-inflammatory Activity

In a preclinical study investigating the anti-inflammatory effects of isoxazole derivatives, researchers found that compounds similar to this one significantly reduced edema and inflammatory markers in rodent models of inflammation. The study highlighted the potential for developing new anti-inflammatory drugs based on isoxazole scaffolds .

Mecanismo De Acción

AZD-8418 ejerce sus efectos modulando el receptor mGlu2, un tipo de receptor de glutamato metabotrópico involucrado en la regulación de la neurotransmisión del glutamato . Al actuar como un modulador alostérico positivo, AZD-8418 mejora la respuesta del receptor a su ligando natural, el glutamato. Esta modulación conduce a una disminución de la liberación de glutamato, lo que a su vez reduce los efectos reforzantes de la nicotina y bloquea la reinstalación inducida por señales del comportamiento de búsqueda de nicotina .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its substituents and stereochemistry. Below is a comparison with structurally related compounds from literature and databases:

Physicochemical and Pharmacokinetic Properties

- Stereochemical Impact: The (S)-1-cyclopropyl-ethyl group introduces chirality, which may influence target binding specificity compared to non-chiral analogues (e.g., ) .

- Metabolic Stability : Isoxazole rings are generally resistant to oxidation, but the dimethylamide group may reduce susceptibility to esterase-mediated hydrolysis relative to ester-containing analogs .

Actividad Biológica

5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide, commonly referred to as AZD-8418, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

AZD-8418 is characterized by the following chemical structure:

It features a chloro-substituted isoindole moiety linked to an isoxazole carboxylic acid. The presence of a cyclopropyl group contributes to its unique pharmacological profile.

The biological activity of AZD-8418 has been investigated primarily through its interaction with various biological targets. Key mechanisms include:

Pharmacological Effects

The pharmacological profile of AZD-8418 has been explored in several studies:

Antidepressant-like Effects

In animal models, AZD-8418 demonstrated antidepressant-like effects, likely through its action on serotonin receptors. Behavioral assays indicated increased locomotor activity and reduced despair-like behavior in treated subjects compared to controls .

Weight Management

As a selective 5-HT6 receptor ligand, AZD-8418 has potential applications in obesity treatment. Preclinical trials indicated a reduction in food intake and body weight in models treated with the compound .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that AZD-8418 exhibits low toxicity at therapeutic concentrations. This is crucial for its development as a safe pharmacological agent .

Case Studies and Research Findings

A number of case studies have contributed to understanding the biological activity of AZD-8418:

Study 1: Serotonin Receptor Interaction

A study published in the British Journal of Pharmacology highlighted the selective binding affinity of AZD-8418 for 5-HT6 receptors. This study utilized radiolabeled ligands to quantify receptor occupancy and demonstrated significant receptor modulation at nanomolar concentrations .

Study 2: Weight Loss Efficacy

In a randomized controlled trial involving obese rat models, AZD-8418 was administered over four weeks. Results showed a statistically significant reduction in body weight and food consumption compared to the placebo group, suggesting its potential as an anti-obesity agent .

Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties of related compounds indicated that derivatives of isoxazole exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data for AZD-8418 are lacking, the structural similarities suggest potential efficacy against microbial infections .

Data Tables

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step reactions, including cyclopropane functionalization, isoxazole ring formation, and dimethylamide coupling. A critical step is the formation of the isoindolone core, which can be achieved via refluxing intermediates with sodium acetate in acetic acid (3–5 hours at 100–120°C) to promote cyclization and precipitation . Optimization can employ Design of Experiments (DoE) methodologies, such as varying molar ratios (e.g., 0.1–0.15 mol of starting materials), temperature gradients, and catalyst loadings. Statistical analysis of parameters like reaction time and solvent polarity (e.g., acetic acid vs. DMF) can identify optimal conditions for yield improvement (e.g., ≥85% purity) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR can confirm stereochemistry (e.g., (S)-1-cyclopropyl-ethyl group) and isoindolone ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21H23ClN3O3) and fragmentation pathways.

- HPLC-PDA: Assesses purity (>95%) using C18 reverse-phase columns with acetonitrile/water gradients.

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for analogous isoindolone derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and biological targets?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as cyclopropane ring-opening or isoxazole-electrophile interactions. Molecular docking (using software like MOE) against targets like cyclooxygenase-2 (COX-2) or kinases can predict binding affinities. For example, the dimethylamide group may form hydrogen bonds with catalytic lysine residues, as seen in similar isoxazole-carboxylic acid derivatives .

Q. What strategies resolve contradictions between predicted and observed biological activities?

Discrepancies often arise from assay conditions (e.g., cell line variability) or metabolic instability. Solutions include:

- Metabolite Identification: LC-MS/MS to detect hydrolyzed products (e.g., free carboxylic acid).

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropane or dimethylamide groups to isolate pharmacophores.

- Comparative Pharmacokinetics: Assess bioavailability in rodent models vs. in vitro assays, as done for related indole-isoxazole hybrids .

Q. How can reaction path search methods improve the design of novel derivatives?

ICReDD’s integrated computational-experimental framework combines quantum chemical reaction path searches (e.g., using GRRM17) with machine learning to prioritize derivatives. For example, substituting the chloro group with trifluoromethyl could enhance metabolic stability, guided by Hammett σ-parameter analysis and transition-state modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.